(R)-1-(3,4-Dichloro-phenyl)-3-dimethylamino-propan-1-ol
Übersicht
Beschreibung
(R)-1-(3,4-Dichloro-phenyl)-3-dimethylamino-propan-1-ol, also known as (R)-desmethylclozapine or (R)-DMC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of clozapine, which is an atypical antipsychotic drug used for the treatment of schizophrenia. (R)-DMC has been found to possess a unique pharmacological profile, which makes it a promising candidate for the development of new drugs for the treatment of various neurological disorders.
Wirkmechanismus
The exact mechanism of action of (R)-DMC is not fully understood. However, it has been proposed that the compound acts as a partial agonist at the serotonin 5-HT1A receptor and as an antagonist at the dopamine D2 receptor. These actions are similar to those of clozapine, but with a lower affinity for the D2 receptor. (R)-DMC has also been found to modulate the activity of other neurotransmitter receptors, including the alpha-2 adrenergic receptor and the muscarinic acetylcholine receptor.
Biochemische Und Physiologische Effekte
(R)-DMC has been shown to produce a range of biochemical and physiological effects in animal models. It has been found to increase the release of dopamine, serotonin, and norepinephrine in the brain, which may contribute to its antidepressant and anxiolytic effects. The compound has also been found to reduce the release of glutamate, which may contribute to its antipsychotic effects. In addition, (R)-DMC has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in neuronal survival and plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (R)-DMC for laboratory experiments is its high potency and selectivity for specific receptors. This makes it a useful tool for studying the pharmacology of these receptors and for developing new drugs that target them. However, one limitation of (R)-DMC is its relatively short half-life, which may limit its usefulness in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the study of (R)-DMC. One area of interest is the development of new drugs based on the pharmacological profile of (R)-DMC. Another direction is the investigation of the compound's effects on other neurotransmitter systems and its potential use in the treatment of other neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of (R)-DMC and its potential interactions with other drugs.
Synthesemethoden
The synthesis of (R)-DMC involves the reduction of clozapine using a chiral reducing agent. The reduction reaction is carried out under mild conditions, and the resulting compound is obtained in high yield and enantiomeric purity. The synthetic method for (R)-DMC has been extensively studied, and various modifications have been made to improve the efficiency and selectivity of the reaction.
Wissenschaftliche Forschungsanwendungen
(R)-DMC has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to exhibit a range of pharmacological activities, including antipsychotic, antidepressant, anxiolytic, and analgesic effects. The compound has been studied for its potential use in the treatment of various neurological disorders, such as schizophrenia, depression, anxiety, and neuropathic pain.
Eigenschaften
IUPAC Name |
(1R)-1-(3,4-dichlorophenyl)-3-(dimethylamino)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2NO/c1-14(2)6-5-11(15)8-3-4-9(12)10(13)7-8/h3-4,7,11,15H,5-6H2,1-2H3/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXOPILVGQYKXRO-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC(=C(C=C1)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC[C@H](C1=CC(=C(C=C1)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80447338 | |
Record name | (R)-1-(3,4-Dichloro-phenyl)-3-dimethylamino-propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80447338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(3,4-Dichloro-phenyl)-3-dimethylamino-propan-1-ol | |
CAS RN |
147641-96-1 | |
Record name | (R)-1-(3,4-Dichloro-phenyl)-3-dimethylamino-propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80447338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.